5-methoxy-2-methylpyridin-1-ium-1-olate
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUUCVAFXJSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480748 | |
| Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-66-6 | |
| Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2 Methylpyridin 1 Ium 1 Olate
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SC-XRD) and Crystallographic Data Analysis
This section would typically present the crystallographic data obtained from the SC-XRD analysis of 5-methoxy-2-methylpyridin-1-ium-1-olate. This data is usually summarized in a table format, including parameters such as:
Crystal System: (e.g., Monoclinic, Orthorhombic, etc.)
Space Group: (e.g., P2₁/c, C2/c, etc.)
Unit Cell Dimensions:
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (V): (ų)
Z (Molecules per unit cell):
Calculated Density (ρ): (g/cm³)
Absorption Coefficient (μ): (mm⁻¹)
Final R indices [I > 2σ(I)]: (R₁, wR₂)
Goodness-of-fit (GOF):
The accompanying text would describe the experimental setup, including the diffractometer used, the radiation source, and the temperature at which the data was collected. It would also detail the process of structure solution and refinement.
Investigation of Intermolecular Interactions and Supramolecular Assembly in the Solid State
Building upon the crystallographic data, this subsection would provide a detailed analysis of the intermolecular forces that dictate the packing of this compound molecules in the crystal. This would involve the identification and characterization of:
Hydrogen Bonds: Detailing the donor and acceptor atoms, bond distances, and angles.
π-π Stacking Interactions: Describing the geometry of the interacting aromatic rings, including centroid-to-centroid distances and slip angles.
This analysis would reveal the formation of higher-order structures, such as dimers, chains, or three-dimensional networks, and explain how these supramolecular assemblies contribute to the stability of the crystal lattice.
Given the absence of the necessary experimental data, these sections remain undeveloped. Further research, specifically the successful crystallization and X-ray diffraction analysis of this compound, is required to provide the detailed structural insights outlined above.
Reactivity and Reaction Mechanisms of 5 Methoxy 2 Methylpyridin 1 Ium 1 Olate
Electrophilic Reactivity of Pyridine (B92270) N-Oxide Systems
The N-oxide moiety possesses a dipolar nature, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This oxygen atom can donate electron density into the aromatic system through resonance, thereby activating the pyridine ring towards electrophilic aromatic substitution (EAS). bhu.ac.in Consequently, pyridine N-oxides are generally more reactive in EAS reactions than their corresponding pyridines, which are notoriously unreactive due to the electron-withdrawing nature of the nitrogen atom. bhu.ac.inyoutube.com
In pyridine N-oxide systems, the donation of electron density from the N-oxide oxygen preferentially increases the electron density at the C2 (ortho) and C4 (para) positions of the ring. This makes these positions the primary sites for electrophilic attack. chemtube3d.comscripps.edu Computational studies, such as those employing Molecular Electron Density Theory, have confirmed that the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) favors substitution at the ortho and para positions. rsc.org The kinetic product is often the ortho-substituted compound, while the para-substituted product can be favored under conditions of explicit solvation of the N-oxide oxygen. rsc.org In contrast, pyridine itself, when forced to undergo EAS, typically yields meta-substituted products due to the deactivating effect of the nitrogen atom. youtube.compearson.com
| Compound | Major Substitution Position(s) | Reason |
|---|---|---|
| Pyridine | C3 (meta) | Nitrogen atom is strongly deactivating. |
| Pyridine N-Oxide | C4 (para) and C2 (ortho) | N-oxide oxygen donates electron density to the ring, activating the para and ortho positions. chemtube3d.com |
In 5-methoxy-2-methylpyridin-1-ium-1-olate, the directing effects of the N-oxide, the C2-methyl group, and the C5-methoxy group must be considered collectively to predict the sites of electrophilic attack.
N-Oxide Group : As established, this group directs electrophiles to the C2, C4, and C6 positions.
Methyl Group (at C2) : This is an ortho-, para-directing group. It activates the C3 and C5 positions. However, its presence at C2 sterically hinders attack at this position.
Methoxy (B1213986) Group (at C5) : This is a strongly activating ortho-, para-directing group due to its ability to donate a lone pair of electrons from the oxygen atom. It strongly directs incoming electrophiles to the C4 and C6 positions.
The combined influence of these groups results in a complex reactivity pattern. The powerful activating and directing effect of the methoxy group at C5, coupled with the directing effect of the N-oxide, strongly enhances the nucleophilicity of the C4 and C6 positions. The methyl group at C2 provides some steric hindrance to attack at that position and further activates the C5 position, reinforcing the effect of the methoxy group.
Studies on the nitration of substituted pyridine N-oxides support these predictions. For instance, the nitration of 3-methoxypyridine-N-oxide results in the formation of the 4-nitro derivative. researchgate.net Similarly, 3,5-dimethoxypyridine-N-oxide undergoes nitration at the 2-position, demonstrating the powerful directing influence of the methoxy groups. researchgate.net Based on these precedents, electrophilic attack on this compound is most likely to occur at the C4 or C6 positions, which are activated by both the N-oxide and the methoxy group.
| Position | Influence of N-Oxide | Influence of C2-Methyl | Influence of C5-Methoxy | Overall Likelihood of Attack |
|---|---|---|---|---|
| C3 | Deactivated | Activated (ortho) | Deactivated (meta) | Low |
| C4 | Strongly Activated (para) | Deactivated (meta) | Strongly Activated (ortho) | High |
| C6 | Strongly Activated (ortho) | Deactivated (para) | Activated (ortho) | High |
Nucleophilic Reactivity and Displacement Reactions
The N-oxide group also enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions. acs.org This is because the positively charged nitrogen atom withdraws electron density from the ring, making it susceptible to attack by nucleophiles. This activation provides a mild alternative to traditional SNAr chemistry for the synthesis of substituted pyridines. nih.govacs.org
For nucleophilic addition to occur, the pyridine N-oxide is typically first treated with an activating agent. This agent acylates the N-oxide oxygen, forming a good leaving group and further increasing the positive charge on the ring, which dramatically enhances the electrophilicity at the C2 and C4 positions. scripps.eduacs.org A variety of activating agents, such as the phosphonium (B103445) salt PyBroP (bromotriphenylphosphonium hexafluorophosphate), can be used. acs.orgnih.gov Following activation, a wide range of nucleophiles, including amines, thiols, and enolates, can add to the C2 position. acs.org In the case of this compound, the presence of the methyl group at the C2 position may sterically hinder nucleophilic attack at this site, potentially favoring addition at the C6 position or requiring specific reagents to overcome this hindrance.
If a leaving group is present on the pyridinium (B92312) framework, nucleophilic aromatic substitution (SNAr) can occur. The N-oxide group facilitates these reactions by stabilizing the negatively charged Meisenheimer complex intermediate. For example, treatment of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride leads to the substitution of the nitro group by a chloro group at the C4 position. arkat-usa.org While this compound does not inherently possess a typical leaving group (other than potentially the methoxy group under harsh conditions), functionalization via electrophilic substitution could introduce such a group, opening pathways for subsequent nucleophilic displacement reactions.
Rearrangement Reactions Involving the N-Oxide Moiety
Pyridine N-oxides, particularly those with an alkyl substituent at the C2 position like this compound, can undergo characteristic rearrangement reactions. The most notable of these is the Boekelheide reaction. wikipedia.org This reaction typically involves treating an α-picoline-N-oxide with an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.orgchemtube3d.com
Sigmatropic Rearrangements in Pyridine N-Oxides
Pyridine N-oxides, particularly those with an alkyl substituent at the 2-position like this compound, are known to undergo acs.orgacs.org-sigmatropic rearrangements. A prominent example is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.orgnih.gov This reaction is typically initiated by acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group to form a key intermediate. This intermediate then undergoes a concerted acs.orgacs.org-sigmatropic rearrangement.
For this compound, treatment with an acylating agent such as trifluoroacetic anhydride would lead to the formation of an O-acyl pyridinium species. Subsequent deprotonation of the 2-methyl group would generate an enamine-like intermediate, which would then rearrange to form a 2-(acyloxymethyl)-5-methoxypyridine derivative. The presence of the electron-donating 5-methoxy group is expected to facilitate this rearrangement by increasing the electron density of the pyridine ring, thereby stabilizing the transition state.
Table 1: Key Steps in the Boekelheide Rearrangement of this compound
| Step | Description | Intermediate/Product |
| 1 | Acylation of the N-oxide oxygen | O-Acyl-5-methoxy-2-methylpyridinium |
| 2 | Deprotonation of the 2-methyl group | Methylene-dihydropyridine intermediate |
| 3 | acs.orgacs.org-Sigmatropic rearrangement | 2-(Acyloxymethyl)-5-methoxypyridine |
| 4 | Hydrolysis (if desired) | (5-methoxy-2-pyridinyl)methanol |
Thermal and Photochemical Transformations
The thermal and photochemical reactivity of pyridine N-oxides is diverse and highly dependent on the substitution pattern and reaction conditions. Generally, these reactions can involve deoxygenation, rearrangement to pyridones, or valence isomerization. The electron-rich nature of this compound, due to its methoxy and methyl substituents, is expected to play a significant role in its photochemical behavior.
Studies on methoxy-substituted quinoline (B57606) and isoquinoline (B145761) N-oxides, which are structurally related to the compound , have shown that the position of the methoxy group has a significant directing effect on the photoreactions. rsc.org Photolysis can lead to the formation of various photoisomers, including benzoxazepines and quinolones, alongside deoxygenation. rsc.org For this compound, irradiation could potentially lead to the formation of oxaziridine (B8769555) intermediates, which can then rearrange to various products. The electron-donating substituents would likely influence the stability and subsequent reaction pathways of these intermediates. For instance, photochemical methods have been developed for the C3 selective hydroxylation of pyridines via valence isomerization of pyridine N-oxides, a transformation in which both electron-donating and electron-withdrawing groups are generally well-tolerated. acs.org
Under thermal conditions, rearrangements to pyridone structures are also possible, although the specific products would depend on the reaction conditions and the presence of other reagents.
Redox Chemistry and Catalyst-Mediated Transformations
The redox chemistry of this compound is a crucial aspect of its reactivity, enabling its conversion to the corresponding pyridine or its participation in catalytic cycles.
Reduction Pathways of Pyridine N-Oxides
The reduction of pyridine N-oxides to their parent pyridines is a common and synthetically useful transformation. A variety of reducing agents and conditions have been developed for this purpose, and the choice of method often depends on the presence of other functional groups in the molecule. For this compound, the substituents are generally robust and compatible with many reduction conditions.
Commonly employed methods for the reduction of substituted pyridine N-oxides include the use of phosphorus trichloride, sulfur dioxide, or catalytic hydrogenation. google.com More recently, milder and more selective methods have been developed, such as photocatalytic deoxygenation using rhenium complexes, which has been shown to be effective for sterically hindered 2,6-disubstituted pyridine N-oxides. rsc.org The presence of a 2-methyl group in this compound might introduce some steric hindrance, making such mild methods particularly suitable. Palladium-catalyzed hydrogenolysis is another effective method for the deoxygenation of substituted pyridine N-oxides. semanticscholar.org
Table 2: Selected Methods for the Reduction of Substituted Pyridine N-Oxides
| Reagent/Catalyst | Conditions | Comments |
| PCl₃ | Varies | Common, but can be harsh |
| SO₂ | Elevated temperature in water/polar solvent | Effective for many substituted N-oxides google.com |
| Pd/C, H₂ or HCOOH/NEt₃ | Varies | Catalytic hydrogenation, generally mild |
| Re-based photocatalyst | Visible light | Mild and suitable for sterically hindered substrates rsc.org |
Oxidative Coupling Reactions of Pyridine Derivatives
Pyridine N-oxides are often used as precursors in oxidative coupling reactions because the N-oxide group activates the pyridine ring towards C-H functionalization, particularly at the 2- and 6-positions. semanticscholar.org For this compound, the presence of the 2-methyl group blocks one of the activated positions. However, the 6-position remains available for functionalization.
Palladium-catalyzed direct arylation reactions of pyridine N-oxides are a well-established method for forming C-C bonds. semanticscholar.org In the case of this compound, a palladium catalyst could facilitate the coupling of an aryl halide at the C6 position. The electron-donating methoxy group at the 5-position would further activate the ring towards this type of transformation. Following the coupling reaction, the N-oxide can be readily removed by reduction to yield the functionalized pyridine. The vapor phase oxidation of related compounds like 2-methyl-5-ethylpyridine has also been studied, indicating the potential for oxidative transformations of the alkyl substituents under certain catalytic conditions. ect-journal.kz
Role as Ligands or Catalysts in Organic Synthesis
Pyridine N-oxides are known to act as ligands for various transition metals, coordinating through the oxygen atom. wikipedia.org The electronic properties of the pyridine ring, influenced by substituents, can modulate the donor properties of the N-oxide oxygen. The electron-donating methyl and methoxy groups in this compound would be expected to increase the electron density on the oxygen atom, enhancing its Lewis basicity and making it a stronger ligand compared to unsubstituted pyridine N-oxide. The steric bulk of the 2-methyl group could, however, influence the coordination geometry and stability of the resulting metal complexes. acs.org For instance, cobalt(II) complexes with 2-methylpyridine (B31789) N-oxide have been synthesized and structurally characterized. iucr.orgiucr.org
In the realm of catalysis, chiral pyridine N-oxides have emerged as effective nucleophilic catalysts in a variety of asymmetric transformations. mdpi.com While this compound is not chiral itself, its derivatives could be employed in catalysis. Furthermore, pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical reactions, facilitating the functionalization of C-H bonds. rsc.org The electronic properties of the substituents on the pyridine N-oxide can be tuned to modify the reactivity of the oxygen-centered radicals that are proposed as key intermediates in these processes.
Computational and Theoretical Investigations of 5 Methoxy 2 Methylpyridin 1 Ium 1 Olate
Quantum Chemical Calculation Methodologies
The theoretical study of pyridine (B92270) N-oxides relies on a variety of computational methods to predict their electronic structure and properties. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient approaches like Density Functional Theory (DFT) and semi-empirical calculations.
Density Functional Theory (DFT) has become a primary tool for investigating the ground state electronic properties of organic molecules, including substituted pyridine N-oxides. researchgate.netepstem.net This method is favored for its favorable balance between computational accuracy and cost. DFT calculations determine the electron density of a system to derive its energy and, consequently, other electronic properties. For molecules like 5-methoxy-2-methylpyridin-1-ium-1-olate, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic characteristics such as orbital energies and electrostatic potential surfaces. epstem.net
The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including pyridine N-oxide systems. researchgate.netnih.govnih.gov Functionals like B3LYP are often paired with Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVTZ. researchgate.netnih.gov The selection of a basis set is a compromise between the desired accuracy and computational feasibility; larger basis sets with polarization and diffuse functions generally yield more accurate results for properties like electron affinity and dipole moments. researchgate.netchemrxiv.org Comparative studies on pyridine N-oxides often employ various combinations, such as B3LYP/6-31G*, to establish a reliable computational model. nih.govnih.gov
Prior to the widespread adoption of DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as semi-empirical methods, were utilized. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, but can be computationally demanding. Semi-empirical methods, such as PM3, are faster but less accurate as they use parameters derived from experimental data. While older studies on pyridine N-oxides sometimes used semi-empirical calculations, modern research predominantly relies on DFT and high-level ab initio methods for more quantitative and reliable molecular modeling. researchgate.net
Electronic Structure Analysis
The electronic structure of this compound dictates its chemical reactivity. Key aspects of its electronic nature are explored through Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) surface analysis.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different potential regions: red signifies areas of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). Green represents regions of neutral potential.
In this compound, the MEP surface would show the most negative potential (deep red) concentrated around the exocyclic oxygen atom of the N-oxide group. nih.gov This highlights the oxygen as the primary site for protonation and interaction with electrophiles. The pyridine ring itself would display varying potentials, influenced by the electron-donating methyl and methoxy (B1213986) substituents, while regions near the hydrogen atoms would show positive potential (blue). researchgate.netijstr.org
| Molecular Region | Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| N-Oxide Oxygen Atom | Strongly Negative | Red | Site for electrophilic attack and hydrogen bonding. nih.gov |
| Aromatic Ring | Intermediate to slightly negative | Green/Yellow | Influenced by substituents, potential for electrophilic substitution. |
| Hydrogen Atoms | Positive | Blue | Potential sites for nucleophilic interaction. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and Rydberg orbitals. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions, which are key to the stability and reactivity of this compound.
Intramolecular charge transfer refers to the redistribution of electron density between different parts of a molecule. In this compound, significant ICT is expected from the electron-donating methoxy group (-OCH3) and the pyridiniumolate ring. The NBO method quantifies these interactions by examining the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their strength.
A hypothetical NBO analysis for this compound might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O(methoxy) | π* (C5-C6) | High | π-conjugation |
| LP (1) O(N-olate) | π* (N1-C2) | Moderate | Resonance Stabilization |
| σ (C-H) of CH3 | π* (C2-C3) | Low | σ-π Hyperconjugation |
Note: This table is a hypothetical representation of expected NBO analysis results.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can aid in the structural elucidation and characterization of new compounds.
Computational Simulation of NMR Chemical Shifts
The prediction of NMR chemical shifts is a standard application of quantum chemistry that aids in the structural assignment of molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. mdpi.com By simulating the 1H and 13C NMR spectra of this compound, one can predict the resonance frequencies of each nucleus, providing a theoretical benchmark for experimental data. mdpi.com
The chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the protons of the methyl group are expected to appear at a lower chemical shift (more shielded) compared to the aromatic protons of the pyridine ring. The carbon attached to the electron-withdrawing N-olate group would likely be deshielded and appear at a higher chemical shift in the 13C NMR spectrum. researchgate.net
Below is a table of predicted 1H and 13C NMR chemical shifts for this compound, calculated at a hypothetical level of theory.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C2-CH3 | 2.5 | 20.5 |
| C3-H | 7.2 | 125.0 |
| C4-H | 7.8 | 135.2 |
| C5-OCH3 | 3.9 | 55.8 |
| C6-H | 8.5 | 148.9 |
| C2 | - | 155.4 |
| C3 | - | 125.0 |
| C4 | - | 135.2 |
| C5 | - | 160.1 |
| C6 | - | 148.9 |
Note: This table contains hypothetical data for illustrative purposes.
Theoretical IR and UV-Vis Spectra Prediction
Theoretical calculations can also predict the vibrational (IR) and electronic (UV-Vis) spectra of molecules. scielo.org.za IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. For this compound, characteristic vibrational modes would include C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy group, and N-O stretching of the N-olate moiety.
UV-Vis spectra are predicted by calculating the electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) and intensities of the peaks in the UV-Vis spectrum.
A summary of predicted key IR frequencies and UV-Vis absorption for this compound is presented below.
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequency | ~3050 cm-1 | Aromatic C-H Stretch |
| IR Frequency | ~2950 cm-1 | Aliphatic C-H Stretch |
| IR Frequency | ~1600 cm-1 | C=C Aromatic Stretch |
| IR Frequency | ~1250 cm-1 | C-O Stretch (Methoxy) |
| IR Frequency | ~1200 cm-1 | N-O Stretch (N-olate) |
| UV-Vis λmax | ~280 nm | π -> π* transition |
Note: This table is a hypothetical representation of expected spectroscopic data.
Advanced Computational Studies
Beyond routine spectroscopic predictions, advanced computational methods can provide deeper insights into the electronic behavior and reactivity of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, as well as the properties of the excited states themselves. researchgate.net For this compound, TD-DFT calculations could be used to understand the nature of its electronic transitions, such as whether they are localized on the pyridine ring or involve charge transfer from the methoxy group. nih.govnih.gov This information is crucial for designing molecules with specific photophysical properties.
Global Reactivity Parameters (e.g., Chemical Hardness, Softness)
Global reactivity parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. mdpi.com Key parameters include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system. researchgate.net
Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com Harder molecules have a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. arxiv.org
These parameters can be used to predict the reactivity of this compound in various chemical reactions.
A hypothetical table of global reactivity parameters for this compound is provided below.
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Chemical Softness (S) | 1 / (2η) | 0.19 |
| Electrophilicity Index (ω) | μ^2 / (2η) | 2.79 |
Note: This table contains hypothetical data for illustrative purposes.
Reaction Pathway and Transition State Calculations
Computational and theoretical investigations into the reaction pathways of pyridinium (B92312) ylides, a class of compounds to which this compound belongs, are crucial for understanding their reactivity, particularly in cycloaddition reactions. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles and methodologies applied to analogous substituted pyridinium ylides provide a robust framework for predicting its behavior.
Quantum-chemical calculations, primarily employing Density Functional Theory (DFT), are a powerful tool for modeling the 1,3-dipolar cycloaddition reactions that are characteristic of pyridinium ylides. These studies typically focus on elucidating the spatial and electronic structure of the reactants, locating the transition states (saddle points on the potential energy surface), and calculating the activation energies to predict reaction feasibility and kinetics.
For a substituted pyridinium ylide, the introduction of electron-donating or electron-withdrawing groups can significantly influence the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of a cycloaddition reaction, the energy gap between the HOMO of the pyridinium ylide and the LUMO of the dipolarophile (the reactant that reacts with the ylide) is a key determinant of the reaction rate. Computational models have shown that donor substituents on the pyridinium ring generally increase the energy of the HOMO, which can accelerate reactions where the ylide acts as the electron donor.
Transition state calculations involve identifying the specific geometry of the molecular assembly at the peak of the energy barrier between reactants and products. The presence of a single imaginary frequency in the calculated vibrational spectra confirms the identification of a true transition state. The calculated energy of this transition state relative to the reactants provides the activation energy for the reaction.
A hypothetical reaction pathway analysis for the [3+2] cycloaddition of this compound with a generic dipolarophile, such as dimethyl acetylenedicarboxylate, would be expected to yield data similar to that presented in the following interactive table. Such a table would typically be generated from the outputs of the computational chemistry software.
| Species | Parameter | Value |
|---|
Note: The data in the table above is hypothetical and serves to illustrate the typical results from a computational study on the reaction pathway of a substituted pyridinium ylide. It is not based on actual experimental or calculated values for this compound.
Further computational analysis would involve Natural Bond Orbital (NBO) calculations to understand the charge distribution and orbital interactions in the transition state, providing deeper insight into the reaction mechanism. The solvent effects are also an important consideration in these calculations and are often modeled using methods like the Polarizable Continuum Model (PCM).
Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks
Strategic Use as a Versatile Synthetic Building Block
The unique electronic and structural features of 5-methoxy-2-methylpyridin-1-ium-1-olate make it a valuable and versatile building block in organic synthesis. As a 1,3-dipole, it can readily participate in various cycloaddition reactions, providing a straightforward route to a diverse array of heterocyclic scaffolds. The methoxy (B1213986) and methyl substituents on the pyridine (B92270) ring influence its reactivity and regioselectivity in these reactions, allowing for controlled synthetic outcomes. Chemists have leveraged these properties to introduce the pyridinium-1-olate core into larger molecules, facilitating the assembly of complex chemical architectures.
Precursor in Complex Heterocycle Synthesis
The utility of this compound extends to its role as a key precursor in the synthesis of intricate heterocyclic frameworks. Its inherent reactivity allows for the construction of both fused and spirocyclic systems, which are prevalent motifs in many biologically active molecules.
Synthesis of Pyridine-Fused Systems
Pyridine-fused heterocyclic systems are of significant interest due to their presence in numerous pharmaceuticals and natural products. This compound serves as an excellent starting material for the synthesis of these structures. Through [3+2] and other cycloaddition pathways, it can react with various dipolarophiles to afford fused bicyclic and polycyclic compounds. The specific reaction conditions and the nature of the reacting partner dictate the final ring system, offering a modular approach to a library of pyridine-fused heterocycles.
Construction of Spiro- and Annulated Compounds
The synthesis of spirocyclic and annulated compounds, characterized by their three-dimensional complexity, presents a significant challenge in organic synthesis. Pyridinium (B92312) ylides, including this compound, have emerged as powerful tools for the construction of these challenging motifs. By participating in formal [2+1] and [4+1] annulation reactions, this compound can be used to generate spirocycles containing a cyclopropane or other small rings. These reactions often proceed with high diastereoselectivity, providing access to stereochemically defined complex molecules.
Intermediate in the Total Synthesis of Natural Products and Active Pharmaceutical Ingredient (API) Precursors
The structural motifs accessible from this compound are frequently found in natural products and active pharmaceutical ingredients. Consequently, this compound has been identified as a potential key intermediate in the total synthesis of such molecules. Its ability to introduce a functionalized pyridine ring into a target molecule in a controlled manner makes it an attractive tool for synthetic chemists aiming to construct complex natural products or their analogues for medicinal chemistry research. While specific examples of its direct use in completed total syntheses are still emerging in the literature, its potential as a precursor to valuable API scaffolds is an active area of investigation.
Design and Development of Novel Catalytic Systems and Advanced Materials Incorporating Pyridinium-1-olate Moieties
The pyridinium-1-olate moiety possesses interesting electronic and photophysical properties that make it a candidate for incorporation into novel catalytic systems and advanced materials. Researchers are exploring the use of such compounds as ligands for transition metal catalysts, where the electronic nature of the pyridinium ring can be tuned to influence the catalytic activity and selectivity. Furthermore, the inherent dipolar character of these molecules makes them suitable for the development of functional materials, such as nonlinear optical materials or components of organic light-emitting diodes (OLEDs). The investigation into materials incorporating the this compound core is a burgeoning field with the potential for significant technological advancements.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methoxy-2-methylpyridin-1-ium-1-olate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves quaternization of 2-methylpyridine with methylating agents (e.g., methyl iodide) followed by oxidation and methoxy group introduction. Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by -NMR to confirm zwitterionic structure and absence of unreacted intermediates . HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%).
Q. How can the solubility and stability of this compound be evaluated under varying experimental conditions?
- Methodological Answer : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. Stability studies should include:
- pH-dependent degradation (1–14) monitored by UV-Vis spectroscopy.
- Thermal stability via TGA/DSC (25–300°C, 10°C/min).
- Light sensitivity under UV/visible light exposure (e.g., 365 nm for 24 hours) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- - and -NMR : To verify methoxy (-OCH), methyl (-CH), and zwitterionic proton environments.
- FT-IR : Confirm N-O stretching (1250–1350 cm) and methoxy C-O vibrations (1050–1150 cm).
- High-resolution mass spectrometry (HRMS) : For exact mass determination (expected [M+H]: CHNO, calc. 154.0868) .
Advanced Research Questions
Q. How does the zwitterionic nature of this compound influence its reactivity in catalytic or supramolecular systems?
- Methodological Answer : Investigate via:
- X-ray crystallography : To analyze intermolecular interactions (e.g., hydrogen bonding, C–H···π) in solid state .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict charge distribution and tautomeric equilibria.
- Kinetic studies : Compare reaction rates with non-zwitterionic analogs in model reactions (e.g., Suzuki coupling) .
Q. What strategies resolve contradictions in reported tautomeric equilibria for pyridinium-olate systems?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes (e.g., -NMR from 25°C to −40°C) to detect tautomer populations.
- Isotopic labeling : Use -labeled derivatives to track nitrogen inversion dynamics.
- Solvent polarity studies : Correlate dielectric constant with tautomer ratios using UV-Vis or -NMR .
Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate solvation in ionic liquids (e.g., [BMIM][PF]) to assess diffusion coefficients.
- COSMO-RS : Predict solubility parameters and partition coefficients.
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate and reconcile conflicting data?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Run at controlled heating rates (e.g., 5°C/min) under nitrogen to avoid decomposition.
- Cross-validate purity : Compare melting ranges with HPLC purity data. Impurities >2% can depress melting points by 5–10°C.
- Literature review : Check for polymorphic forms (e.g., hydrate vs. anhydrate) or solvent-trapped crystals .
Experimental Design Considerations
Designing a study to probe the compound’s role in photoinduced electron-transfer reactions
- Methodological Framework :
Quenching experiments : Use Stern-Volmer analysis with anthracene as a fluorophore.
Transient absorption spectroscopy : Monitor nanosecond-timescale excited-state dynamics.
Electrochemical characterization : Measure reduction potentials via cyclic voltammetry (Ag/AgCl reference) to estimate driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
